Mitochondrial Selectivity: BMS-191095 Activates mitoKATP at 83 nM Without Sarcolemmal Current Activation up to 30 μM
BMS-191095 selectively opens cardiac mitochondrial KATP channels with a K1/2 of 83 nM, as measured by mitochondrial matrix volume changes in isolated bovine heart mitochondria [1]. In stark contrast, cromakalim and BMS-180448 lack this level of mitochondrial selectivity and retain significant activity at vascular and cardiac sarcolemmal KATP channels [2]. Critically, at concentrations up to 30 μM—over 360-fold higher than its mitoKATP K1/2—BMS-191095 failed to activate sarcolemmal KATP currents in patch-clamped guinea pig ventricular myocytes, whereas non-selective openers produce robust sarcolemmal activation within this concentration range [1].
| Evidence Dimension | Mitochondrial KATP activation potency (K1/2) |
|---|---|
| Target Compound Data | 83 nM |
| Comparator Or Baseline | BMS-191095: No sarcolemmal KATP current activation at ≤30 μM; Cromakalim: Activates sarcolemmal KATP at similar concentrations |
| Quantified Difference | >360-fold selectivity window for mitochondrial over sarcolemmal KATP activation |
| Conditions | Isolated bovine heart mitochondria (K1/2 determination); patch-clamp of guinea pig ventricular myocytes (sarcolemmal current measurement) |
Why This Matters
This selectivity enables clean interrogation of mitochondrial KATP-mediated signaling without confounding sarcolemmal KATP effects on action potential duration and vascular tone.
- [1] Grover GJ, D'Alonzo AJ, Garlid KD, Bajgar R, Lodge NJ, Sleph PG, et al. Pharmacologic characterization of BMS-191095, a mitochondrial KATP opener with no peripheral vasodilator or cardiac action potential shortening activity. J Pharmacol Exp Ther. 2001;297(3):1184-1192. View Source
- [2] Grover GJ, Atwal KS. Pharmacologic profile of the selective mitochondrial-KATP opener BMS-191095 for treatment of acute myocardial ischemia. Cardiovasc Drug Rev. 2002;20(2):121-136. View Source
